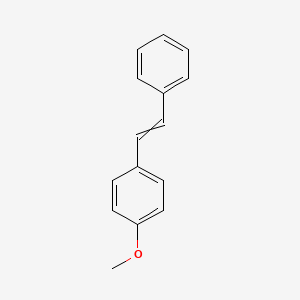

1-Methoxy-4-styrylbenzene

描述

Significance of Styrylbenzenes in Chemical Research

Styrylbenzenes, also known as stilbenoids, are a class of organic compounds characterized by a C6-C2-C6 carbon skeleton. This structural motif imparts valuable properties, making them significant in several areas of research. Many styrylbenzene derivatives exhibit interesting biological activities, including potential anticancer and anti-inflammatory properties. ontosight.aitandfonline.comresearchgate.net Their conjugated systems also lead to applications in materials science, particularly in the development of organic electronics and nonlinear optical materials. ontosight.ailookchem.com The study of styrylbenzenes continues to be a vibrant area of research, with new derivatives and applications being constantly explored.

Historical Context of 1-Methoxy-4-styrylbenzene Studies

Historically, research on this compound has been driven by its utility as a synthetic intermediate and its intriguing photophysical properties. Early studies likely focused on its synthesis and basic characterization. Over time, with the advancement of analytical techniques and a deeper understanding of structure-property relationships, the focus has expanded to include its potential in more specialized applications. Investigations into its role in the development of functional materials and as a precursor for pharmaceutical intermediates have become more prominent. guidechem.com

Scope and Research Focus on this compound

Current research on this compound is multifaceted. A primary area of focus is its application in materials science, where it serves as a building block for polymers and other advanced materials. guidechem.com Its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is an active area of investigation. lookchem.com Furthermore, its role as a key intermediate in the synthesis of more complex organic molecules remains a significant aspect of its research profile. smolecule.com The exploration of its nonlinear optical properties for applications in photonics and optoelectronics is another critical research direction. acs.orgacs.org

Structure

3D Structure

属性

分子式 |

C15H14O |

|---|---|

分子量 |

210.27 g/mol |

IUPAC 名称 |

1-methoxy-4-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3 |

InChI 键 |

XWYXLYCDZKRCAD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis and Manufacturing of 1 Methoxy 4 Styrylbenzene

Common Synthetic Methodologies

Several methods are employed for the synthesis of this compound. Cross-coupling reactions, such as the Mizoroki-Heck and Suzuki reactions, are widely utilized. smolecule.com For instance, the Mizoroki-Heck reaction between 4-iodoanisole (B42571) and styrene (B11656) in the presence of a palladium catalyst can produce this compound in high yield. smolecule.com Another common approach involves the Wittig or Horner-Wadsworth-Emmons reaction, where a phosphorus ylide reacts with an appropriate aldehyde. Nickel-catalyzed direct alkenylation of methoxy-substituted arenes has also emerged as a powerful method. smolecule.com

Industrial-Scale Manufacturing Considerations

For industrial production, factors such as cost-effectiveness, scalability, and environmental impact are crucial. The choice of catalyst, solvent, and reaction conditions plays a significant role. The use of reusable catalysts, such as polymer-supported palladium complexes, is advantageous for large-scale synthesis as it simplifies product purification and reduces waste. mdpi.com Aqueous reaction media are also being explored to develop more environmentally friendly processes. smolecule.com

Purification and Isolation Techniques

Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel, using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. rsc.org Recrystallization from a suitable solvent, such as ethanol (B145695), can also be employed to obtain the pure compound. impactfactor.org The purity of the final product is crucial for its subsequent applications, especially in the fields of electronics and pharmaceuticals.

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the molecular structure. rsc.orgmdpi.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern. mdpi.com Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4 Styrylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-methoxy-4-styrylbenzene, providing precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of (E)-1-methoxy-4-styrylbenzene provides a detailed fingerprint of its proton arrangement. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the styryl moiety and the two aromatic rings resonate in distinct regions.

The vinylic protons, which are part of the ethylene (B1197577) bridge, typically appear as doublets in the downfield region of the spectrum due to their deshielded environment. For instance, they have been reported with chemical shifts around 7.06 ppm and 6.97 ppm, each showing a coupling constant (J) of approximately 16.1 Hz to 16.3 Hz. rsc.orgrsc.org This large coupling constant is characteristic of a trans configuration of the double bond.

The aromatic protons of the unsubstituted phenyl ring typically appear as a multiplet between 7.21 and 7.49 ppm. rsc.org The protons on the methoxy-substituted ring are also observed in this region. Specifically, the two protons ortho to the styryl group on the methoxy-substituted ring have been reported as a multiplet around 7.44-7.49 ppm, while the two protons ortho to the methoxy (B1213986) group appear as a multiplet around 6.88-6.91 ppm. rsc.org The methoxy group itself gives rise to a sharp singlet at approximately 3.82 ppm. rsc.org

Different deuterated solvents can be used, which may lead to slight variations in the observed chemical shifts. For example, in DMSO-d₆, the aromatic and vinylic protons appear at slightly different shifts compared to CDCl₃. beilstein-journals.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)-1-Methoxy-4-styrylbenzene

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Coupling Constant (J) in Hz | Multiplicity | Reference |

|---|---|---|---|---|

| Vinylic H | 6.97 - 7.08 | 16.1 - 16.3 | d | rsc.orgrsc.org |

| Aromatic H (unsubstituted ring) | 7.21 - 7.49 | 7.6 - 7.8 | m, t | rsc.orgrsc.org |

| Aromatic H (methoxy-substituted ring, ortho to styryl) | 7.38 - 7.49 | 8.7 | d | rsc.org |

| Aromatic H (methoxy-substituted ring, ortho to methoxy) | 6.82 - 6.91 | 8.7 | d | rsc.orgrsc.org |

| Methoxy (OCH₃) | 3.75 - 3.82 | N/A | s | rsc.orgrsc.org |

Note: Chemical shifts are reported relative to the residual solvent peak. d = doublet, t = triplet, m = multiplet, s = singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering insights into the effects of the methoxy substituent and the delocalization of π-electrons across the molecule.

In the ¹³C NMR spectrum in CDCl₃, the carbon atom of the methoxy group (OCH₃) typically resonates at approximately 55.3 ppm. rsc.org The carbons of the ethylene bridge appear in the region of 126.3 to 128.6 ppm. rsc.org The aromatic carbons exhibit a range of chemical shifts. The carbon atom attached to the methoxy group is significantly deshielded and appears at around 159.4 ppm. rsc.org The other carbons of the methoxy-substituted ring are found at approximately 114.2 ppm and 127.7 ppm. rsc.org The carbons of the unsubstituted phenyl ring resonate at approximately 126.7 ppm, 127.2 ppm, 128.7 ppm, and the quaternary carbon at 137.7 ppm. rsc.org

The electron-donating methoxy group influences the chemical shifts of the carbons in the attached aromatic ring through resonance and inductive effects. This results in a notable upfield shift for the ortho and para carbons relative to benzene (B151609), and a downfield shift for the ipso-carbon.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for (E)-1-Methoxy-4-styrylbenzene in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Methoxy (OCH₃) | 55.2 - 55.74 | rsc.orgamazonaws.com |

| Vinylic C | 126.1 - 128.6 | rsc.orgamazonaws.com |

| Aromatic C (unsubstituted ring) | 126.3 - 137.7 | rsc.org |

| Aromatic C (methoxy-substituted ring) | 114.2 - 159.73 | rsc.orgrsc.org |

| C-OCH₃ | 159.2 - 159.73 | rsc.orgrsc.orgamazonaws.com |

| C-ipso (unsubstituted ring) | 137.5 - 138.08 | rsc.orgamazonaws.com |

| C-ipso (methoxy-substituted ring) | 130.0 - 130.58 | rsc.orgamazonaws.com |

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton coupling networks, confirming the connectivity between adjacent protons, such as those on the vinyl group and within the aromatic rings. beilstein-journals.orgconicet.gov.ar

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. beilstein-journals.orgconicet.gov.ar

Solid-state NMR spectroscopy has been utilized to study the molecular dynamics of stilbene (B7821643) derivatives, particularly in organized assemblies like dendrimers. wiley-vch.de This technique can provide information about the mobility and orientation of the molecule in the solid state.

Mass Spectrometry: Fragmentation Pathways and High-Resolution Analysis of this compound and its Adducts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula.

Under electron ionization (EI), this compound typically shows a prominent molecular ion peak [M]⁺ at m/z 210. amazonaws.combeilstein-journals.org The high-resolution mass measurement for the molecular formula C₁₅H₁₄O would be calculated as 210.1045, and experimental values are found to be very close to this, confirming the elemental composition. amazonaws.com

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragments for this compound include ions at m/z 195 (loss of a methyl group, [M-CH₃]⁺), 167, 165, and 152. beilstein-journals.orgconicet.gov.ar The base peak is often the molecular ion at m/z 210. beilstein-journals.org

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key technique for the identification and profiling of stilbenoids, including this compound, in complex mixtures such as plant extracts. mdpi.commdpi.comnih.gov

Electronic Absorption and Emission Characteristics of this compound

The electronic properties of this compound are dictated by its extended π-conjugated system, which gives rise to characteristic absorption and emission spectra.

This compound exhibits strong absorption in the ultraviolet region. The absorption maximum (λ_max) in ethanol (B145695) has been reported to be at 318 nm. chemicalbook.com This absorption corresponds to a π-π* electronic transition within the conjugated system.

The photochemistry and photophysics of stilbene derivatives have been a subject of extensive research. wiley-vch.de Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent relaxation processes can involve fluorescence (emission of a photon) and photoisomerization (rotation around the central double bond). wiley-vch.de The presence of the electron-donating methoxy group can influence the energy of the excited states and the dynamics of these relaxation pathways. researchgate.netaip.org

The excited state dynamics of substituted stilbenes are complex and involve twisting around the double bond. wiley-vch.de The efficiency of forming radical cations of methoxy-substituted stilbenes upon photoionization has been studied, indicating the influence of the substituent on the excited state relaxation. acs.org The fluorescence properties of stilbene derivatives can be highly sensitive to their environment and molecular packing, with some exhibiting aggregation-induced emission. sciengine.com The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state, is a key parameter in understanding these dynamics. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman): Molecular Force Field Analysis and Functional Group Identification of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by identifying its functional groups and probing its molecular force field. These methods are complementary and allow for a comprehensive vibrational analysis.

The FT-IR and Raman spectra of this compound are characterized by bands corresponding to the vibrations of its constituent parts: the substituted benzene rings, the vinyl group, and the methoxy group. Theoretical calculations using methods like DFT can aid in the assignment of these vibrational modes. researchgate.net

Key vibrational modes for this compound include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region. The vinyl C-H stretching vibrations also appear in this range.

C=C stretching vibrations: The stretching of the vinyl C=C double bond gives rise to a characteristic band around 1650-1600 cm⁻¹. The aromatic C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: The C-O stretching of the methoxy group is expected to produce a strong band in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ range.

Out-of-plane C-H bending: These vibrations, which are sensitive to the substitution pattern of the benzene rings, appear in the 1000-650 cm⁻¹ region and are often strong in the FT-IR spectrum.

The following table presents a tentative assignment of the major vibrational frequencies for (E)-1-methoxy-4-styrylbenzene based on typical values for related compounds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~3020 | Vinyl C-H stretch |

| ~2950, ~2850 | CH₃ stretch (methoxy) |

| ~1630 | Vinyl C=C stretch |

| ~1600, ~1580, ~1500 | Aromatic C=C stretch |

| ~1250 | Asymmetric C-O-C stretch |

| ~1180 | In-plane C-H bend |

| ~1030 | Symmetric C-O-C stretch |

| ~965 | Trans vinyl C-H out-of-plane bend |

| ~830 | p-substituted benzene C-H out-of-plane bend |

Molecular force field analysis, often performed in conjunction with quantum chemical calculations, can provide a more detailed understanding of the vibrational dynamics. nih.gov By calculating the force constants for bond stretching and bending, it is possible to quantify the strength of the chemical bonds and the rigidity of the molecular framework.

X-ray Crystallography: Solid-State Architecture and Intermolecular Interactions of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal its precise molecular geometry, conformation, and the nature of the intermolecular interactions that govern its crystal packing. These interactions are crucial as they can significantly influence the material's physical properties, including its melting point and solid-state fluorescence. mdpi.com

In the solid state, stilbene derivatives often adopt a planar or nearly planar conformation to maximize π-system conjugation. The crystal packing is typically dominated by van der Waals forces and, in the case of substituted derivatives, may also involve weaker interactions such as C-H···π and π-π stacking. The presence of the methoxy group in this compound introduces the possibility of C-H···O interactions.

While a specific crystallographic study for this compound is not detailed here, the following table provides a representative set of crystallographic parameters that might be expected for such a compound, based on data for similar stilbene derivatives.

| Crystal Data | |

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~15-20 |

| b (Å) | ~5-8 |

| c (Å) | ~10-15 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.1-1.3 |

| Intermolecular Interactions | π-π stacking, C-H···π, C-H···O |

Note: These values are illustrative and based on typical data for related aromatic compounds.

The understanding of the solid-state architecture is fundamental for designing materials with specific optical or electronic properties, as the collective behavior of molecules in a crystal is often different from their properties in isolation or in solution. mdpi.com

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Methoxy 4 Styrylbenzene

Electrophilic and Nucleophilic Reaction Pathways Involving 1-Methoxy-4-styrylbenzene

The chemical behavior of this compound is characterized by its susceptibility to both electrophilic and nucleophilic attacks, a direct consequence of its electronic structure. The methoxy (B1213986) group (-OCH3) on one of the benzene (B151609) rings acts as a potent electron-donating group, thereby activating this ring towards electrophilic aromatic substitution. msu.edu This increased nucleophilicity makes the methoxy-substituted ring a prime target for electrophiles. Conversely, the styryl double bond can also participate in electrophilic addition reactions.

In contrast, nucleophilic reactions can also occur, particularly at the double bond or through substitution reactions under specific conditions. For instance, in the presence of a suitable leaving group on the aromatic ring, nucleophilic aromatic substitution (SNAr) can take place, a reaction pathway that is generally facilitated by electron-withdrawing groups. stackexchange.com

The dual reactivity of this compound allows it to participate in a variety of synthetic transformations. For example, it can undergo reactions where it acts as a nucleophile, such as in coupling reactions, or be targeted by nucleophiles in addition or substitution processes. researchgate.net The specific reaction pathway is often dictated by the nature of the reactants and the reaction conditions employed. lmu.de

Radical Reactions and Polymerization Mechanisms of this compound

This compound is also susceptible to radical reactions and can be involved in polymerization processes. These transformations often proceed through radical intermediates, which can be generated through various methods, including the use of chemical initiators or photochemical activation.

In the realm of polymer chemistry, certain molecules can act as photoinitiators, absorbing light and generating reactive species that initiate polymerization. nih.gov While this compound itself is not typically classified as a primary photoinitiator, its derivatives can be designed to fulfill this role. For instance, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (MT) has demonstrated high efficiency as a photoinitiator for free radical polymerization under visible light irradiation. mdpi.com This highlights the potential for styryl-based compounds to be incorporated into photoinitiating systems. researchgate.netrsc.org These systems often work by absorbing light to enter an excited state, followed by processes that generate radicals capable of initiating the polymerization of monomers like acrylates. mdpi.commedicaljournalssweden.se

The styrenic double bond in this compound allows it to undergo polymerization and copolymerization through various mechanisms, most notably radical polymerization. mdpi.com In a typical radical polymerization process, a radical initiator generates a primary radical, which then adds to the double bond of the monomer, in this case, this compound. This creates a new, larger radical that can then react with subsequent monomer units, leading to the growth of a polymer chain.

The reactivity of the monomer and the stability of the propagating radical are key factors influencing the polymerization process. The presence of the methoxy group can influence the electronic properties of the styryl moiety, which in turn can affect its reactivity in polymerization reactions.

Copolymerization, where two or more different monomers are polymerized together, is also a significant area of study. This compound can be copolymerized with other monomers to create polymers with tailored properties. The relative reactivities of the comonomers determine the composition and structure of the resulting copolymer.

Photochemical and Photoredox Transformations of this compound

This compound and related stilbene (B7821643) derivatives are known to undergo a variety of photochemical transformations upon absorption of light. These reactions can lead to isomerization, cyclization, and other structural rearrangements. The extended π-system of the molecule allows it to absorb UV light, leading to an excited electronic state with distinct reactivity compared to the ground state.

One of the most common photochemical reactions of stilbenes is cis-trans isomerization. The trans isomer is generally more stable, but irradiation can lead to the formation of the cis isomer. lookchem.com This process is often reversible, and the photostationary state depends on the excitation wavelength and the solvent.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and styrenes are common substrates in these reactions. rsc.org In a photoredox cycle, a photocatalyst absorbs light and then engages in single-electron transfer with a substrate. This can generate radical ions, which can then undergo a variety of reactions. For instance, photoredox catalysis can be used to achieve the semi-reduction of alkynes to alkenes, a transformation where styryl derivatives can be products. researchgate.netresearchgate.net Furthermore, transition metal complexes are often employed in photochemical and photoredox transformations due to their ability to facilitate a range of oxidation and reduction processes. researchgate.net

Catalytic Transformations and Mechanistic Insights into Reactions of this compound

Catalysis plays a crucial role in the synthesis and transformation of this compound. Various transition metal catalysts are employed to facilitate reactions such as cross-coupling, hydrogenation, and isomerization, often with high efficiency and selectivity.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a common method for synthesizing stilbene derivatives like (E)-1-methoxy-4-styrylbenzene. rsc.org Nickel-catalyzed reactions have also been developed for the synthesis of (E)-olefins, including a tandem acceptorless dehydrogenative coupling-decyanation reaction. iisertirupati.ac.in In this process, 4-methoxybenzyl alcohol can be coupled with 2-phenylacetonitrile (B1602554) to yield (E)-1-methoxy-4-styrylbenzene. iisertirupati.ac.in Another nickel-based catalytic system allows for the direct olefination of alcohols with sulfones to produce olefins with high E-selectivity. acs.org

Rhodium catalysts have been shown to be effective for the stereoselective isomerization of arylalkenes, allowing for the conversion of mixtures of stereoisomers into predominantly the E-alkene. thieme-connect.com Ruthenium catalysts, on the other hand, can be used for the E-selective semihydrogenation of alkynes using alcohols as hydrogen donors. acs.org Copper catalysts have also been utilized for the semihydrogenation of alkynes to produce (Z)-alkenes, including (Z)-1-methoxy-4-styrylbenzene, with high stereoselectivity. rsc.org

Mechanistic studies suggest that some transformations may involve radical pathways. For example, the addition of TEMPO, a radical scavenger, can significantly decrease the yield in certain reactions, indicating the involvement of radical intermediates. rsc.org

Below is a table summarizing various catalytic transformations for the synthesis of this compound.

| Catalyst System | Reactants | Product | Key Features |

| Pd@MCOP | Iodobenzene, 4-vinylanisole | (E)-1-methoxy-4-styrylbenzene | Mizoroki-Heck cross-coupling rsc.org |

| Nickel complex, KOtBu | 4-methoxybenzyl alcohol, 2-phenylacetonitrile | (E)-1-methoxy-4-styrylbenzene | Tandem dehydrogenative coupling-decyanation iisertirupati.ac.in |

| Nickel complex, KOH | 4-methoxybenzyl alcohol, Phenylsulfonylmethane | (E)-1-methoxy-4-styrylbenzene | Direct olefination of alcohols with sulfones acs.org |

| Rhodium complex | (Z/E)-1-methoxy-4-styrylbenzene | (E)-1-methoxy-4-styrylbenzene | Stereoselective isomerization thieme-connect.com |

| Ru3(CO)12, tBuOK | 1-methoxy-4-(phenylethynyl)benzene (B1585205), Benzyl alcohol | (E)-1-methoxy-4-styrylbenzene | E-selective alkyne semihydrogenation acs.org |

| [IPrCuOH] | 1-methoxy-4-(phenylethynyl)benzene, H2 | (Z)-1-methoxy-4-styrylbenzene | Z-selective alkyne semihydrogenation rsc.org |

Cycloaddition and Pericyclic Reactions of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. unina.it Cycloaddition reactions, a major type of pericyclic reaction, involve the formation of a cyclic molecule from two or more unsaturated molecules. The styryl double bond of this compound can potentially act as a dienophile or a dipolarophile in cycloaddition reactions.

For example, the Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While this compound itself is not a diene, its vinyl group can participate as a dienophile in reactions with suitable dienes. mdpi.com Similarly, in 1,3-dipolar cycloadditions, the double bond can react with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. uni-muenchen.dethieme-connect.com

Electrocyclic reactions are another type of pericyclic reaction involving the formation of a sigma bond between the ends of a conjugated system. imperial.ac.uk While less common for simple styrenes, derivatives with extended conjugation can undergo such transformations, often induced photochemically.

A specific example of a cycloaddition-related transformation involves the reaction of aromatic alkenes like this compound with elemental sulfur (S8). This reaction is proposed to proceed through a cycloaddition to form a cyclic polysulfide intermediate. rsc.org

The reactivity of this compound in cycloaddition and pericyclic reactions is an area of ongoing research, with the potential to lead to the synthesis of complex carbocyclic and heterocyclic structures.

Computational and Theoretical Investigations of 1 Methoxy 4 Styrylbenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular orbital characteristics of 1-methoxy-4-styrylbenzene and its derivatives. sciety.orgmdpi.compreprints.orgepstem.net These computational methods provide insights into the molecule's stability, reactivity, and optical properties. sciety.orgepstem.net

The electronic properties of stilbene (B7821643) derivatives are of significant interest due to their applications in materials science and photochemistry. sciety.org DFT studies are frequently used to complement experimental data, offering a deeper understanding of the molecule's behavior at a quantum level. sciety.orgresearchgate.net Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between these orbitals (HOMO-LUMO gap) is a key determinant of the molecule's electronic stability and reactivity. researchgate.netrsc.org A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. rsc.org

In a study on a covalent organic nanosheet catalyst, the optimized structures and electronic properties of related compounds were investigated using DFT at the B3LYP/lanl2dz level of theory. rsc.org The HOMO and LUMO distributions were visualized, and the energy gaps were calculated to assess the reactivity of the compounds. rsc.org Another study on cyano-substituted styrylpyridine compounds utilized DFT with the B3LYP/6-311+G(d,p) basis set to obtain optimized structural parameters and orbital energies in both gas and solution phases. mdpi.comnih.gov

The table below summarizes key electronic properties that are typically investigated through quantum chemical calculations for compounds like this compound.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates electronic stability and is related to the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. rsc.org |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. epstem.net |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including their intermolecular interactions and self-assembly processes. While specific MD studies solely focused on this compound are not prevalent in the provided search results, the principles and methodologies are widely applied to similar organic molecules and materials. researchgate.net

MD simulations can provide detailed insights into how molecules of this compound would interact with each other in a condensed phase, such as in a crystal or an amorphous solid. These interactions are governed by non-covalent forces, including van der Waals forces (dispersion and dipole-dipole interactions) and, in some cases, hydrogen bonding. mdpi.com For this compound, the key interactions would be π-π stacking between the aromatic rings and dipole-dipole interactions arising from the methoxy (B1213986) group. researchgate.netmdpi.com

The self-assembly of organic molecules is a critical process in the formation of ordered structures, which is relevant for applications in organic electronics and materials science. researchgate.net MD simulations can be used to model the aggregation of molecules and predict the resulting morphology. researchgate.net For instance, simulations can reveal how molecules orient themselves relative to each other to form stable aggregates, such as the formation of one-dimensional chains or more complex three-dimensional structures. mdpi.com

In a study on heterostilbene carbamates, MD simulations were used to confirm stable binding interactions within an enzyme active site, highlighting the importance of intermolecular forces. mdpi.com Another study on indolocarbazole-isomer derivatives used all-atomistic MD simulations to investigate their vacuum deposition process, revealing that molecular orientation is determined by intermolecular π-π stacking. researchgate.net These studies demonstrate the utility of MD in understanding the collective behavior of molecules.

The table below outlines the types of intermolecular interactions that would be relevant in the self-assembly of this compound and can be studied using MD simulations.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for the self-assembly of this compound, influencing crystal packing and the structure of aggregates. researchgate.netmdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute significantly to the overall stability of the condensed phase. mdpi.com |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar C-O bond in the methoxy group will lead to dipole-dipole interactions, influencing molecular orientation. |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. | Can provide additional stabilization to the self-assembled structures. mdpi.com |

Prediction and Correlation of Spectroscopic Properties of this compound Using Theoretical Methods

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and correlate the spectroscopic properties of organic molecules like this compound. mdpi.comresearchgate.net These computational approaches can provide valuable insights into the electronic transitions that give rise to absorption and emission spectra, as well as predict vibrational frequencies and NMR chemical shifts. epstem.netmdpi.com

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states. TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For stilbene derivatives, the position of the main absorption band is often related to the π-π* transition of the conjugated system. acs.org The introduction of a methoxy group, an electron-donating substituent, typically leads to a bathochromic (red) shift in the absorption maximum. acs.org

In addition to UV-Vis spectra, theoretical methods can also be used to predict other spectroscopic properties. For instance, DFT calculations can be employed to compute the vibrational frequencies observed in infrared (IR) and Raman spectra. mdpi.com By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. mdpi.com Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C), which can aid in the structural elucidation of the molecule. epstem.net

A study on cyano-substituted styrylpyridine compounds demonstrated a good correlation between theoretical characterization using DFT and experimental IR, ¹H NMR, and UV-Vis spectra. mdpi.com Similarly, research on a modified oxazolone (B7731731) dye used theoretical calculations to assign the bands observed in the experimental absorption spectra and characterize the nature of the electronic transitions. acs.org

The following table summarizes the spectroscopic properties of this compound that can be predicted and correlated using theoretical methods.

| Spectroscopic Technique | Predicted Property | Theoretical Method | Significance |

|---|---|---|---|

| UV-Vis Absorption Spectroscopy | Absorption maxima (λmax), oscillator strengths, electronic transitions | TD-DFT | Understanding the electronic structure and predicting the color and photophysical properties of the molecule. mdpi.com |

| Fluorescence Spectroscopy | Emission maxima, Stokes shift | TD-DFT | Characterizing the emissive properties, which are important for applications in OLEDs and fluorescent probes. acs.org |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT | Identifying functional groups and confirming the molecular structure. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts | DFT with GIAO | Aiding in the detailed structural assignment of the molecule. epstem.net |

Computational Modeling of Reaction Pathways and Transition States in this compound Chemistry

Computational modeling is a powerful tool for investigating the reaction pathways and transition states involved in the synthesis and transformation of this compound. mdpi.compreprints.org Density Functional Theory (DFT) is a commonly employed method for these studies, as it can accurately predict the geometries and energies of reactants, products, intermediates, and transition states. mdpi.compreprints.org

In addition to synthetic pathways, computational modeling can also be used to study the reactions of this compound itself, such as its photoisomerization. Stilbene and its derivatives are well-known for undergoing cis-trans isomerization upon exposure to light. icmp.lviv.ua Theoretical calculations can map out the potential energy surfaces of the ground and excited states, providing insights into the mechanism of this photochemical process. acs.org This includes identifying the transition states and any conical intersections that facilitate the isomerization.

A study on palladium-catalyzed cross-coupling reactions highlighted the role of computational modeling in elucidating reaction pathways. mdpi.compreprints.org Advancements in DFT and high-performance computing have enabled the accurate prediction of mechanistic pathways in organometallic reactions. mdpi.compreprints.org Another study on phosphorus-mediated cross-coupling reactions to form stilbenes also alluded to the importance of understanding transition state geometries. rsc.org

The table below outlines the key aspects of reaction pathways and transition states of this compound that can be investigated using computational modeling.

| Aspect of Reaction | Computational Method | Information Gained | Relevance to this compound |

|---|---|---|---|

| Reaction Mechanism | DFT | Step-by-step pathway from reactants to products, including intermediates. | Elucidating the mechanism of synthetic routes like the Heck or Suzuki-Miyaura reactions. mdpi.compreprints.org |

| Transition State Geometry and Energy | DFT | The structure and energy of the highest point on the reaction coordinate. | Identifying the rate-determining step and understanding the activation energy of a reaction. doi.org |

| Reaction Energetics | DFT | Calculation of reaction enthalpies, free energies, and activation energies. | Predicting the feasibility and spontaneity of a reaction. |

| Photochemical Pathways | TD-DFT, CASSCF/CASPT2 | Mapping of ground and excited state potential energy surfaces. | Understanding the mechanism of cis-trans photoisomerization. acs.org |

Structure-Property Relationship Theoretical Investigations for this compound Derivatives

A key area of investigation is the effect of electron-donating and electron-accepting substituents on the photophysical properties of stilbene derivatives. researchgate.net For example, introducing different groups at various positions on the phenyl rings can modulate the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. researchgate.net Computational studies can predict these shifts, guiding the synthesis of molecules with specific colors or emission characteristics for applications in dyes, fluorescent probes, or organic light-emitting diodes (OLEDs). researchgate.net

In the context of nonlinear optics, theoretical calculations can be used to predict the two-photon absorption (TPA) cross-sections of stilbene derivatives. researchgate.net The structure-property relationships derived from these calculations can help in the design of chromophores with enhanced TPA properties for applications in bioimaging, photodynamic therapy, and optical data storage. dntb.gov.ua Studies have shown that factors such as the length of the conjugated system and the nature of the donor/acceptor end groups play a significant role in determining the TPA response. researchgate.net

Furthermore, theoretical studies can be employed to investigate the binding affinity of this compound derivatives to biological targets. For instance, a study mentioned the investigation of stilbene derivatives for their capacity to bind to Aβ aggregates, which are implicated in Alzheimer's disease. mdpi.com (E)-1-methoxy-4-styrylbenzene itself was identified as having a high binding affinity. mdpi.com Computational methods like molecular docking and molecular dynamics can be used to explore these interactions at a molecular level and guide the design of more potent inhibitors. mdpi.com

The following table outlines some of the key structure-property relationships for this compound derivatives that can be explored through theoretical investigations.

| Structural Modification | Predicted Property | Theoretical Approach | Potential Application |

|---|---|---|---|

| Varying electron-donating/withdrawing substituents | Absorption/emission wavelengths, HOMO-LUMO gap | DFT, TD-DFT | Tuning color and fluorescence for dyes, probes, and OLEDs. researchgate.net |

| Extending the π-conjugated system | Two-photon absorption cross-section, bathochromic shift | DFT, TD-DFT | Designing materials for nonlinear optics and bioimaging. researchgate.net |

| Introducing different heterocyclic rings | Electronic properties, intermolecular interactions | DFT | Developing new organic semiconductors and functional materials. |

| Modifying substituents to enhance binding | Binding affinity to biological targets | Molecular Docking, MD Simulations | Designing therapeutic agents, for example, for Alzheimer's disease. mdpi.com |

Applications of 1 Methoxy 4 Styrylbenzene in Advanced Materials Science and Organic Synthesis

1-Methoxy-4-styrylbenzene in the Synthesis of Functional Polymers and Copolymers

This compound, also known as p-methoxystilbene, serves as a valuable building block in the synthesis of functional polymers and copolymers. nih.govrsc.orgnih.gov Its rigid, conjugated structure, combined with the electron-donating methoxy (B1213986) group, imparts desirable electronic and photophysical properties to the resulting macromolecular chains. These polymers are explored for a variety of applications in electronics and photonics. The styryl group provides a reactive site for polymerization, often through methods like metathesis polymerization or as a comonomer in cross-coupling reactions. acs.org The incorporation of the this compound unit into a polymer backbone can influence properties such as solubility, thermal stability, and, most importantly, the optoelectronic characteristics of the material. researchgate.net

Monomer Applications in Polymer Semiconductor Development

The structural characteristics of this compound make it a suitable monomer for developing polymer semiconductors. rsc.orgambeed.com Polymer semiconductors are the active materials in organic electronic devices, and their performance is intrinsically linked to the chemical structure of the repeating units. The extended π-conjugation across the styrylbenzene core facilitates charge transport along the polymer chain, a critical requirement for semiconductor applications. acs.org

Derivatives and copolymers based on the styrylbenzene framework are actively researched for use in organic field-effect transistors (OFETs) and other semiconductor devices. acs.orglookchem.com For instance, copolymers incorporating alkoxy-substituted 1,4-bis((E)-styryl)benzene units have been synthesized via Suzuki cross-coupling polymerization. researchgate.net These materials exhibit strong fluorescence and have been investigated for their charge transport properties, which are essential for semiconductor performance. researchgate.netlookchem.com The methoxy group enhances the electron-donating nature of the monomer, which can be used to tune the energy levels (HOMO/LUMO) of the resulting polymer, thereby optimizing charge injection and transport. acs.org

Role in Photoresist Materials

This compound and its derivatives are utilized in the formulation of photoresist materials. ambeed.comambeed.com Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a fundamental process in the microelectronics industry. google.com.na The vinyl group in styrylbenzene derivatives allows them to be incorporated into polymer chains that can undergo chemical changes upon exposure to light. ambeed.com

In chemically amplified photoresist systems, photogenerated acids (PGAs) are produced upon irradiation. google.com.na These acids catalyze reactions within the polymer matrix, such as deprotection or cross-linking, which alters the solubility of the exposed regions. While specific formulations are often proprietary, the principle involves using monomers like this compound to build polymers that, when blended with a photoacid generator, can function as either positive or negative photoresists. The aromatic nature of the monomer contributes to the etch resistance of the resist, an important property for transferring the pattern to the underlying substrate. google.com.na

Utilization of this compound in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The inherent fluorescence and charge transport capabilities of this compound and its derivatives make them key components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. lookchem.comsmolecule.com These materials can function as the emissive layer, where charge carriers (holes and electrons) recombine to produce light, or as charge-transporting layers. acs.org

Derivatives such as (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are noted for their strong fluorescence, high thermal stability, and efficient charge transport, making them valuable for OLED applications. lookchem.comsmolecule.com The methoxy groups on the terminal phenyl rings act as electron-donating groups, which can help tune the emission color and improve device efficiency. smolecule.com Polymers incorporating the styrylbenzene moiety, like poly(p-phenylenevinylene) (PPV) derivatives, are a major class of emissive polymers used in solution-processed OLEDs. acs.orgresearchgate.net For example, poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) is a well-known emissive polymer whose fundamental structure is related to this compound. researchgate.netresearchgate.net The combination of high charge carrier mobility and strong emission is crucial for developing high-performance optoelectronic devices. acs.org

Below is a table summarizing the optoelectronic properties of a representative polymer based on a styrylbenzene structure.

| Property | Value | Reference |

| Polymer Structure | Poly[{9,9-dioctyl-2,7-divinylenefluorenylene)-alto-co-(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene}] (PFPV) | researchgate.net |

| Emission Color | Green | researchgate.net |

| Peak Emission (in blend) | 555 nm | researchgate.net |

| Application | White LED (as phosphor blend component) | researchgate.net |

Development of Non-Linear Optical (NLO) Materials Based on this compound Derivatives

Derivatives of this compound are promising candidates for non-linear optical (NLO) materials. nih.govacs.org NLO materials interact with intense laser light to produce light of new frequencies, a property useful in applications like optical signal processing and frequency conversion. nih.govdntb.gov.ua The development of organic NLO materials is driven by the ability to tailor their molecular structure to maximize the NLO response. nih.gov

A key strategy involves creating molecules with a donor-π-acceptor (D-π-A) structure. In derivatives of this compound, the methoxy group can act as an electron donor, the styryl bridge as the π-conjugated system, and an electron-withdrawing group can be attached to the other end of the molecule. This arrangement enhances the molecular first hyperpolarizability (β), a measure of the second-order NLO response. acs.org

Research has focused on synthesizing two-dimensional, octupolar molecules based on a central benzene (B151609) core with multiple styryl arms. For example, 1,3,5-trimethoxy-2,4,6-tris(styryl)benzene derivatives, where electron-donating methoxy groups are at the core and various acceptor groups are at the periphery, have been synthesized. nih.govacs.org These compounds exhibit very large first hyperpolarizabilities and good thermal stability, making them attractive for NLO applications. acs.org The non-centrosymmetric arrangement of such octupolar molecules in bulk materials is a key goal for achieving significant second-harmonic generation (SHG). acs.org

| Compound | Description | Key Finding | Reference |

| 1,7-dimethyl-3,5-bis(methoxy-4-styrylbenzene)-6-(4-methylbenzoate)BODIPY (MeO₂BODIPY) | A BODIPY dye extended with two methoxy-styrylbenzene units. | The 3,5-distyryl extension dramatically changes the nonlinear absorption properties, making it an efficient reverse saturable absorbing material. | nih.gov |

| 1,3,5-trimethoxy-2,4,6-tris(styryl)benzene derivatives | Octupolar chromophores with a central donor core and peripheral acceptors. | These molecules show very large first hyperpolarizability (β) and good thermal stability. | nih.govacs.org |

Applications of this compound in Liquid Crystal Materials

The rigid, rod-like structure of this compound makes it a suitable core (mesogen) for the design of liquid crystal materials. nih.govambeed.comchemscene.com Liquid crystals possess properties between those of conventional liquids and solid crystals and are the basis for modern display technology. wikipedia.org The ability of molecules to align in a specific direction is fundamental to their liquid crystalline behavior.

By attaching flexible alkyl or alkoxy chains to the rigid this compound core, chemists can synthesize molecules that exhibit liquid crystalline phases (e.g., nematic, smectic) over specific temperature ranges. chemscene.comwikipedia.org For example, 1-methoxy-4-(trans-4-n-propylcyclohexyl)benzene, a related structure, is a known liquid crystal material. chemscene.com The anisotropy of the molecular shape and the electronic properties of the styrylbenzene unit contribute to the intermolecular forces that lead to the formation of these ordered, fluid phases. While para-azoxyanisole (PAA) was one of the first widely studied liquid crystals, the principles of its molecular design—a rigid core with terminal groups—are applied to newer materials based on scaffolds like this compound to achieve specific transition temperatures and optical properties for display and sensor applications. wikipedia.org

Design and Synthesis of Fluorescent Probes and Sensors Derived from this compound

The inherent fluorescence of the this compound scaffold makes it an excellent platform for designing fluorescent probes and sensors. mdpi.com These sensors are designed to detect specific analytes, such as metal ions or anions, by exhibiting a change in their fluorescence properties (e.g., intensity, color, or lifetime) upon binding. mdpi.comresearchgate.net

A common strategy involves functionalizing the styrylbenzene core with a recognition unit (a receptor for the analyte) and often a group to enhance water solubility. mdpi.com For example, a fluorescent probe for mercury(II) ions has been developed based on a 1,4-bis(styryl)benzene backbone. mdpi.com In this design, a thioacetal group was incorporated as the Hg²⁺ recognition site. In the presence of mercury ions, the thioacetal is converted to an aldehyde, which alters the electronic structure of the molecule and leads to a decrease in photoluminescence intensity, allowing for quantitative detection. mdpi.com To make the probe effective in biological systems, water-solubilizing groups like quaternized ammonium (B1175870) can be added. mdpi.com The limit of detection for this particular probe in a fully aqueous medium was measured to be as low as 7 nM. mdpi.com

| Probe Name | Target Analyte | Sensing Mechanism | Key Feature | Reference |

| M1Q | Hg²⁺ | Deprotection of thioacetal group to aldehyde, causing fluorescence quenching. | Water-soluble due to quaternized ammonium group; detection limit of 7 nM in water. | mdpi.com |

| TBDCN | Fluoride Anion (F⁻) | F⁻-induced desilylation reaction. | A siloxane-aurone compound designed as a chemosensor. | researchgate.net |

This compound as a Precursor for Pharmaceutical Intermediates and Fine Chemicals

This compound, also known as (E)-4-methoxystilbene, is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. guidechem.com Its unique structure, featuring a methoxy group and a styryl group attached to a benzene ring, makes it a valuable precursor for creating pharmaceutical intermediates and fine chemicals. guidechem.comguidechem.com The stilbene (B7821643) backbone is a core structure in many biologically active compounds, and this compound provides a readily modifiable template for accessing these derivatives. researchgate.netnih.gov

The utility of this compound in organic synthesis is prominently demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Heck and Mizoroki-Heck reactions. researchgate.netbeilstein-journals.org These reactions allow for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted stilbenes. For instance, it can be synthesized via the Mizoroki-Heck coupling of styrene (B11656) with aryl bromides in the presence of a palladium nanoparticle catalyst, often achieving high yields of the trans-isomer. beilstein-journals.org

Research has shown that this compound can be prepared from p-Anisidine and is utilized in various biochemical research and organic synthesis applications. impactfactor.org Its derivatives are of significant interest in medicinal chemistry. The stilbene structure is found in compounds like resveratrol (B1683913), which is known for a wide range of biological activities. researchgate.netnih.gov Synthetic routes starting from or passing through intermediates like this compound are explored to create analogues of such natural products. For example, the synthesis of resveratrol itself, a key stilbene derivative, has been achieved through methods that could be adapted from precursors like this compound. rsc.org The methoxy group can be a useful handle for further chemical transformations, or it can be a key feature in the final target molecule, influencing its electronic properties and biological interactions.

The synthesis of various fine chemicals and functional materials also relies on this compound. solubilityofthings.com It is used to create other stilbene derivatives with specific electronic or optical properties for applications in materials science. guidechem.com The table below summarizes key reactions where this compound is either synthesized or used as a precursor, highlighting its role in accessing a variety of stilbene structures.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Mizoroki-Heck | 4-bromoanisole, Styrene | This compound | Pd NPs, K₂CO₃, H₂O/EtOH, MW | Excellent | beilstein-journals.org |

| Iron-Catalyzed Coupling | (E)-phenyl(styryl)tellane, Grignard reagent | (E)-dec-1-enylbenzene | Fe(acac)₃, THF/NMP | 82% | scielo.br |

| Julia-Kocienski Olefination | Organoammonium salts, Sulfones | (E)-1-methoxy-4-styrylbenzene | KOtBu, Toluene | 83% | rsc.org |

| Heck Coupling | 4-iodoanisole (B42571), Styrene | (E)-1-methoxy-4-styrylbenzene | Pd@MCOP, K₂CO₃, DMF/H₂O | 98% | rsc.org |

This table is representative of synthetic methods and applications and is not exhaustive.

Supramolecular Assembly and Self-Organization of this compound

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound and related stilbene derivatives are excellent candidates for building blocks in supramolecular architectures due to their rigid, planar shape and potential for various intermolecular forces, including π-π stacking, hydrogen bonding (if hydroxyl groups are present), and van der Waals forces. researchgate.netresearchgate.net

The self-organization of stilbene derivatives is a key aspect of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. researchgate.netresearchgate.net The way this compound molecules pack in a crystal lattice is determined by a delicate balance of these non-covalent interactions. The extended π-system of the styrylbenzene core promotes π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset, contributing significantly to the stability of the crystal structure.

One of the most studied aspects of stilbene self-assembly is their photochemical behavior in the solid state or in constrained environments. The pre-organization of stilbene molecules can dictate the outcome of photochemical reactions. For example, the [2+2] photodimerization of stilbenes can be controlled by arranging the molecules in a specific orientation within a crystal or a host-guest complex. rsc.org Research using DNA duplexes as scaffolds has demonstrated that the intrinsic reactivity of stilbene derivatives in photodimerization can be precisely evaluated by pre-organizing them, which avoids diffusion and allows for the study of reactions between different stilbene derivatives (hetero-photodimerization). rsc.org

Furthermore, this compound can be incorporated as a functional subunit into larger, more complex supramolecular systems. For instance, it can act as a donor subunit in molecules designed for applications in electronics, where it is connected to an acceptor core like 1,3,5-triazine. researchgate.net The self-assembly of these larger molecules is then guided by the combined interactions of their constituent parts, leading to the formation of well-defined one-, two-, or three-dimensional networks. The methoxy group on the styrylbenzene unit can influence these interactions by modifying the electronic properties of the π-system and potentially participating in weak hydrogen bonds.

The study of how molecules like this compound organize themselves provides fundamental insights into the principles of molecular recognition and self-assembly, which are crucial for the bottom-up fabrication of novel functional materials.

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two phenyl rings and the ethylene (B1197577) bridge provide a large surface area for stacking, which is a major driving force for self-assembly in the crystal state. |

| CH-π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | The various C-H bonds on the molecule can interact with the aromatic rings of neighboring molecules, contributing to the stability of the packed structure. |

| [2+2] Photodimerization | A photochemical reaction between two alkene groups to form a cyclobutane (B1203170) ring. | The self-assembly of this compound in a crystal can pre-align the double bonds, facilitating a topochemical reaction upon UV irradiation to form cyclobutane derivatives. rsc.org |

| Host-Guest Chemistry | Encapsulation of a "guest" molecule (e.g., this compound) within a larger "host" molecule. | Can be used to control the arrangement and reactivity of the stilbene derivative in a defined space. |

Future Perspectives and Emerging Research Directions in 1 Methoxy 4 Styrylbenzene Chemistry

Advancements in Catalytic Methods for Selective Synthesis of 1-Methoxy-4-styrylbenzene

The selective synthesis of this compound, particularly the desired (E)-isomer, is critical for its application in materials science and pharmaceuticals. Research is focused on developing more efficient, selective, and robust catalytic systems.

Recent progress has been notable in palladium-catalyzed cross-coupling reactions. The Heck-Mizoroki and Suzuki-Miyaura reactions remain cornerstone methodologies, but innovations lie in the catalyst design. conicet.gov.ar The use of palladium nanoparticles (PdNPs) represents a significant shift from traditional homogeneous catalysts. mdpi.com These nanocatalysts, often stabilized on supports like chitosan (B1678972), zinc oxide, or magnetic nanoparticles, offer high catalytic activity, selectivity, and the crucial advantage of being easily separated and recycled. conicet.gov.armdpi.com For instance, a palladium nanocatalyst supported on chitosan and ZnO nanoparticles (Pd@CS–ZnO) has been effectively used in the Heck coupling of styrene (B11656) and aryl halides. mdpi.com Similarly, core-shell superparamagnetic nanoparticles (Fe3O4@Pd) have demonstrated high conversion and good yields in both Heck-Mizoroki and Suzuki-Miyaura reactions, allowing for magnetic separation and reuse over multiple cycles. conicet.gov.ar

Beyond palladium, nickel-based catalysts are emerging as a cost-effective and sustainable alternative. iisertirupati.ac.inrsc.org A notable development is the tandem acceptorless dehydrogenative coupling (ADC)/decyanation reaction between 4-methoxybenzyl alcohol and 2-phenylacetonitrile (B1602554), catalyzed by a nickel complex, to produce (E)-1-methoxy-4-styrylbenzene with high yield. iisertirupati.ac.inrsc.org This method is advantageous as it utilizes readily available alcohols and generates benign byproducts. rsc.org

Stereoselectivity remains a key challenge. Rhodium-catalyzed isomerization has been shown to convert E/Z mixtures of arylalkenes into the pure (E)-isomer with high efficiency, achieving a >15:1 E/Z ratio for this compound. thieme-connect.com Furthermore, selective semihydrogenation of alkynes offers another route. Ruthenium catalysts have been employed for the E-selective semihydrogenation of 1-methoxy-4-(phenylethynyl)benzene (B1585205) using alcohols as hydrogen donors. acs.org Conversely, air-stable molybdenum cluster sulfides have been developed for highly (Z)-selective semihydrogenation of alkynes. researchgate.net Palladium-catalyzed semihydrogenation using water as the hydrogen source has also been shown to be highly effective, producing (E)-1-methoxy-4-styrylbenzene in 97% yield. acs.orgnih.gov

Table 1: Comparison of Modern Catalytic Methods for this compound Synthesis

| Catalytic System | Reaction Type | Substrates | Key Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Ni complex / KOtBu | Acceptorless Dehydrogenative Coupling | 4-methoxybenzyl alcohol + 2-phenylacetonitrile | n-octane, 135 °C | 84 | iisertirupati.ac.in |

| Rhodium complex | Isomerization | (Z/E)-1-methoxy-4-styrylbenzene | N/A | 91 (E/Z >15:1) | thieme-connect.com |

| Pd(OAc)₂ / t-Bu₂PCl | Semihydrogenation | 1-methoxy-4-(phenylethynyl)benzene | THF, H₂O, 140 °C | 97 | acs.orgnih.gov |

| Fe₃O₄@Pd-OA MNPs | Heck-Mizoroki | p-iodoanisole + styrene | DMA, K₂CO₃, 120 °C | High Conversion | conicet.gov.ar |

| Pd@CS-ZnO | Heck Coupling | 1-bromo-4-nitrobenzene + styrene | DMF, K₂CO₃, 30 mg catalyst | Good to Excellent | mdpi.com |

| Ru₃(CO)₁₂ / tBuOK | Semihydrogenation | 1-methoxy-4-(phenylethynyl)benzene | Benzyl alcohol, Toluene | High Yield | acs.org |

| Pd(OAc)₂ / SPhos | Sequential Suzuki-Hiyama | MIDA-vinyl silane (B1218182) + iodoanisole | Dioxane / THF, 60 °C | N/A | amazonaws.com |

Exploration of Novel Optoelectronic and Photonic Applications of this compound Derivatives

The conjugated π-system of the styrylbenzene core is the foundation for its interesting photophysical properties. By attaching various donor and acceptor groups, researchers can fine-tune these properties for specific applications in optoelectronics and photonics. acs.orgnih.gov

A significant area of exploration is in nonlinear optical (NLO) materials. acs.orgnih.gov NLO molecules are crucial for applications in optical data processing and telecommunications. acs.org Novel two-dimensional octupolar chromophores, such as 1,3,5-trimethoxy-2,4,6-tris(styryl)benzene derivatives with acceptors at the periphery, have been synthesized and show very large first hyperpolarizability (β), a key metric for NLO performance. acs.org The strategic placement of donor (methoxy) and acceptor groups enhances the charge displacement upon excitation, which is critical for NLO activity. acs.orgnih.gov

Derivatives of this compound are also being investigated for their fluorescence properties, with applications as fluorescent probes and in light-emitting devices. mdpi.com For example, styrylpyridinium derivatives containing a p-methoxyphenyl group have been synthesized as fluorescent dyes for cell imaging. mdpi.com These compounds can exhibit large Stokes' shifts and intensive fluorescence, sometimes in the near-infrared (NIR) region, which is highly desirable for biological applications. mdpi.com The photophysics of these molecules is often governed by an intramolecular charge transfer (ICT) process in the excited state. nih.govresearchgate.net

Furthermore, the field of two-photon absorption (TPA) is a promising frontier. researchgate.netresearchgate.net Materials with high TPA cross-sections are sought for 3D microfabrication, high-resolution imaging, and photodynamic therapy. researchgate.net Symmetrical molecules with a D-π-A-π-D structure, where D is a donor like a methoxy (B1213986) or amino group, have shown enhanced TPA capabilities. nih.govresearchgate.net The large triplet population observed in some styrylbenzene heteroanalogues could also be harnessed to create long-lived excitons for photovoltaic applications. researchgate.net

Table 2: Optoelectronic and Photonic Properties of this compound Derivatives

| Derivative Class | Property Investigated | Key Finding | Potential Application | Reference(s) |

|---|---|---|---|---|

| 1,3,5-Trimethoxy-2,4,6-tris(styryl)benzenes | Nonlinear Optics (First Hyperpolarizability, β) | Octupolar structures with donors at the core and acceptors at the periphery exhibit large β values. | Nonlinear optical materials, Optoelectronic devices | acs.org |

| Bis[styryl]benzene Derivatives | Two-Photon Absorption (TPA) | Symmetrical D-π-A-π-D structures show enhanced TPA cross-sections. | 3D microfabrication, Bio-imaging | nih.govresearchgate.net |

| Styrylpyridinium Dyes | Fluorescence Spectroscopy | Methoxy-substituted derivatives can act as fluorescent probes with large Stokes' shifts. | Fluorescent cell imaging, Biocompatible dyes | mdpi.com |

| Styrylbenzene Heteroanalogues | Photophysics (Triplet Production) | Large triplet population can be generated, leading to long-lived excitons. | Photovoltaics, Optoelectronics | researchgate.net |

Integration of this compound into Hybrid Materials and Nanostructures

The incorporation of this compound moieties into larger, functional systems like hybrid materials and nanostructures is a rapidly advancing research area. This integration aims to combine the unique properties of the styrylbenzene unit with the functionalities of polymers, inorganic nanoparticles, or biological scaffolds.

A primary application is in heterogeneous catalysis, where the synthesis of this compound itself is often performed using catalysts integrated into nanostructures. conicet.gov.armdpi.com Palladium nanoparticles have been anchored onto a variety of supports including polymers, biopolymers (chitosan), metal oxides (ZnO), and magnetic cores (Fe₃O₄). conicet.gov.armdpi.com These hybrid materials act as highly efficient and recyclable catalysts for the Heck and Suzuki reactions that produce styrylbenzenes. conicet.gov.armdpi.combeilstein-journals.org The nanostructured support prevents the agglomeration of PdNPs, enhances their stability, and allows for easy recovery, contributing to greener chemical processes. mdpi.com

Styrylbenzene derivatives are also being used as functional components within nanostructures for biomedical applications. For example, certain styrylbenzene derivatives have been designed as fluorescent probes that can bind to amyloid-beta aggregates, which are implicated in Alzheimer's disease. researchgate.netmdpi.com This allows for their potential use in diagnostic imaging. In another approach, styrylpyridinium compounds have been shown to self-assemble into liposomes, forming nanoparticles that can be used for cell staining and potentially drug delivery. mdpi.com

In the realm of photonics, hybrid organic-inorganic materials are being developed where a styrylbenzene-containing photopolymerizable unit is integrated into a sol-gel matrix. spiedigitallibrary.orgresearchgate.net This allows for the fabrication of photonic structures through techniques like two-photon polymerization, creating materials with tailored optical properties for advanced applications. spiedigitallibrary.orgresearchgate.net

Table 3: Integration of this compound in Hybrid Materials and Nanostructures

| Hybrid System/Nanostructure | Composition | Role of Styrylbenzene Moiety | Application | Reference(s) |

|---|---|---|---|---|

| Palladium Nanoparticles on Supports | PdNPs on chitosan, ZnO, magnetic Fe₃O₄, polymers | Product of catalytic reaction | Heterogeneous Catalysis | conicet.gov.armdpi.combeilstein-journals.org |

| Fluorescent Probes for Amyloids | Styrylbenzene derivatives | Binds to amyloid aggregates for detection | Diagnostic Imaging (Alzheimer's) | researchgate.netmdpi.com |

| Self-Assembled Liposomes | Styrylpyridinium derivatives | Forms the core structure of the nanoparticle | Cell Staining, Drug Delivery | mdpi.com |

| Hybrid Photonic Materials | Styrylbenzene-containing monomers in sol-gel matrix | Photopolymerizable unit | Fabrication of Photonic Structures | spiedigitallibrary.orgresearchgate.net |

Development of Advanced Spectroscopic Techniques for In-situ Studies of this compound Reactions

Understanding the intricate mechanisms of reactions involving this compound requires sophisticated analytical tools. Advanced spectroscopic techniques are crucial for in-situ monitoring of reaction kinetics, identifying transient intermediates, and characterizing the structure of complex products with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. High-resolution ¹H and ¹³C NMR are routinely used to confirm the synthesis of this compound and its derivatives. iisertirupati.ac.inrsc.orgrsc.org Crucially, NMR is vital for determining the stereochemistry of the final product, allowing for precise quantification of the E/Z isomer ratio, which is a critical parameter in selective synthesis. thieme-connect.comresearchgate.net NOE (Nuclear Overhauser Effect) experiments are specifically used to confirm the Z-isomer configuration in certain derivatives. tandfonline.com

For real-time analysis, fluorescence spectroscopy has become an invaluable tool, especially when studying the interaction of styrylbenzene derivatives with biological systems. For instance, fluorescence competition assays are used to characterize the binding of ligands to different morphologies of α-Synuclein fibrils, providing insights into neurodegenerative diseases. acs.org The change in fluorescence intensity or wavelength upon binding provides real-time data on these molecular interactions. mdpi.com

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the exact mass and elemental composition of newly synthesized compounds, providing unequivocal evidence of their identity. iisertirupati.ac.inrsc.org

Looking forward, the application of techniques like in-situ Raman or IR spectroscopy could provide real-time kinetic data on catalytic reactions, helping to elucidate reaction mechanisms by observing the formation and consumption of species as they occur. Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to study reactions involving radical intermediates or paramagnetic catalysts, providing insight into the electronic structure and environment of these species. acs.org

Table 4: Spectroscopic Techniques for Studying this compound and its Derivatives

| Spectroscopic Technique | Subject of Study | Key Insight Provided | Reference(s) |

|---|---|---|---|

| ¹H and ¹³C NMR | Product Structure & Stereochemistry | Confirmation of (E) or (Z) isomer formation and quantification of isomer ratios. | iisertirupati.ac.inthieme-connect.comresearchgate.netrsc.org |

| Fluorescence Spectroscopy | Molecular Interactions | Real-time monitoring of binding events, such as derivatives binding to amyloid fibrils. | mdpi.comacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise mass determination to confirm the elemental composition of novel derivatives. | iisertirupati.ac.inrsc.org |

| Nuclear Overhauser Effect (NOE) | Z-Isomer Confirmation | Unambiguous assignment of the Z-configuration in styrylbenzene derivatives. | tandfonline.com |

Sustainable and Environmentally Benign Approaches in this compound Research and Application

In line with the global push for green chemistry, significant research efforts are being directed towards making the synthesis and application of this compound more sustainable and environmentally friendly. mdpi.comrsc.org

A major trend is the move away from homogeneous catalysts, which are often difficult to separate from the product, towards heterogeneous systems. The use of palladium nanoparticles supported on materials like polymers, biopolymers, or magnetic cores allows for easy catalyst recovery and reuse, minimizing metal waste and cost. conicet.gov.armdpi.com

The choice of solvent is another critical factor. There is a strong emphasis on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Reactions for synthesizing stilbenes are now being successfully performed in aqueous media, often with the aid of microwave irradiation to accelerate the reaction and reduce energy consumption. beilstein-journals.orgtubitak.gov.tr In some cases, solvent-free conditions have been developed, further reducing the environmental footprint. researchgate.net

Developing atom-economical reaction pathways is also a key goal. Acceptorless dehydrogenative coupling (ADC) reactions are a prime example, where alcohols are used as substrates to form C-C bonds, producing only water or other benign byproducts. iisertirupati.ac.inrsc.org This avoids the use of stoichiometric organometallic reagents or hazardous leaving groups. Similarly, using water as a hydrogen donor in the semihydrogenation of alkynes is an exceptionally green approach to alkene synthesis. acs.orgnih.gov The use of biomass-derived materials, such as chitosan as a catalyst support, also contributes to a more sustainable chemical industry. mdpi.com

Table 5: Sustainable Approaches in this compound Chemistry

| Sustainable Approach | Reaction Type | Key Features | Environmental Benefit | Reference(s) |

|---|---|---|---|---|

| Heterogeneous Nanocatalysis | Heck, Suzuki-Miyaura | Palladium nanoparticles on recyclable supports (e.g., magnetic, polymeric). | Catalyst reusability, reduced metal leaching, waste minimization. | conicet.gov.armdpi.com |

| Green Solvents | Heck-Mizoroki Coupling | Use of water as the reaction medium. | Reduced use of toxic and volatile organic solvents. | beilstein-journals.orgtubitak.gov.trbath.ac.uk |

| Microwave Irradiation | Heck-Mizoroki Coupling | Accelerated reaction times (minutes vs. hours). | Lower energy consumption, improved efficiency. | beilstein-journals.org |

| Acceptorless Dehydrogenative Coupling | Olefin Synthesis | Uses alcohols as substrates; produces water as a byproduct. | High atom economy, avoids hazardous reagents and byproducts. | iisertirupati.ac.inrsc.org |

| Use of Biopolymers | Catalyst Support | Chitosan, a biodegradable polymer, used as a support for Pd nanoparticles. | Utilization of renewable resources, reduced environmental impact. | mdpi.com |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-4-styrylbenzene, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves reacting 4-bromoanisole with styrylboronic acid using Pd(0) nanoparticles as catalysts under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- 1H-NMR : Key peaks include:

| δ (ppm) | Assignment |

|---|---|

| 7.52 (d, J=7.5 Hz) | Styryl protons |

| 6.92 (d, J=8.7 Hz) | Methoxy-adjacent aromatic protons |

| 3.85 (s) | Methoxy (-OCH3) group |